Warburganal

描述

Warburganal is a unique dialdehyde sesquiterpene isolated from the bark of Warburgia plants, specifically Warburgia stuhlmannii and Warburgia ugandensis . This compound is known for its strong antifungal, antifeedant, and molluscicidal properties . It has shown significant physiological activity, particularly in inhibiting the growth of Saccharomyces cerevisiae and alcoholic fermentation .

准备方法

Synthetic Routes and Reaction Conditions

Warburganal can be synthesized through various routes. One notable method involves the synthesis from β-Ionone. The process includes the conversion of β-Ionone to isodrimenin, followed by a series of steps to produce this compound . Another method involves the synthesis from geraniol, which undergoes several transformations to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from the bark of Warburgia plants using solvents like dichloromethane, followed by purification through silica gel column chromatography . This method ensures the isolation of this compound in its pure form for various applications.

化学反应分析

Types of Reactions

Warburganal undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction of this compound can yield different reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products depending on the nucleophile used .

科学研究应用

Antifungal Activity

Warburganal exhibits significant antifungal properties, particularly against various yeast and mold species. Research has shown that it inhibits the growth of Saccharomyces cerevisiae, a common yeast used in fermentation processes. The inhibition can be reversed by the presence of L-cysteine, indicating a specific interaction with sulfhydryl groups in enzymes involved in fermentation processes .

Case Study: Saccharomyces cerevisiae

- Method : Growth inhibition assays using varying concentrations of this compound.

- Findings : Concentrations ranging from 0.104 mg/ml to 0.208 mg/ml were effective against S. cerevisiae.

- Mechanism : The compound's reactivity with sulfhydryl groups leads to enzyme inhibition, which is reversible under certain conditions .

Antimicrobial Properties

This compound has been documented to possess broad-spectrum antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 0.15 mg/ml |

| Pseudomonas aeruginosa | 0.25 mg/ml |

| Moraxella catarrhalis | 0.031 mg/ml |

The above table summarizes findings from studies that highlight the effectiveness of this compound against different pathogens, indicating its potential use in treating infections .

Antiplasmodial Activity

Research indicates that this compound exhibits antiplasmodial activity, making it a potential candidate for malaria treatment. It has been traditionally used in East Africa for treating malaria and other ailments.

Case Study: Traditional Use in East Africa

- Context : Local communities utilize Warburgia species for treating malaria.

- Research Findings : Phytochemical analyses have confirmed the presence of drimane sesquiterpenes like this compound in the bark and leaves of Warburgia ugandensis, correlating with its medicinal use .

Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Research Insights

- Studies have reported that this compound and related compounds like polygodial exhibit strong cytotoxicity without inducing mutagenic effects, making them safer alternatives for cancer treatment .

Molluscicidal and Insecticidal Activities

The compound also exhibits molluscicidal properties, which can be beneficial in controlling pest populations in agriculture.

Application Overview

作用机制

Warburganal exerts its effects through its reactivity with sulfhydryl groups. It inhibits the activity of sulfhydryl enzymes, such as alcohol dehydrogenase, by forming irreversible bonds with the sulfhydryl groups . This inhibition is more pronounced at alkaline pH and can be reversed by L-cysteine . The compound’s antifungal activity is attributed to this mechanism, as it disrupts essential enzymatic processes in fungi .

相似化合物的比较

Warburganal is often compared with other similar compounds, such as polygodial and muzigadial. These compounds share similar structural features, including the ene-dialdehyde functionality . this compound is unique in its strong antifungal and antifeedant properties .

Similar Compounds

Polygodial: Known for its insect antifeedant properties.

Muzigadial: Exhibits similar antifungal activity.

Iso-mukaadial acetate: Another drimane sesquiterpene with potent biological activity.

生物活性

Warburganal is a sesquiterpene dialdehyde primarily isolated from the plant Warburgia ugandensis, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound has garnered attention due to its potential therapeutic properties, which are rooted in its unique chemical structure and the biological mechanisms it influences.

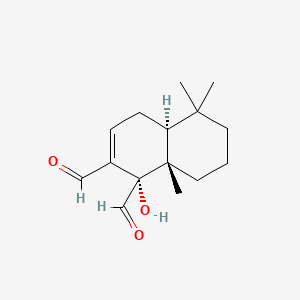

Chemical Structure and Properties

This compound is classified as a drimane sesquiterpene, characterized by its complex molecular framework that includes two aldehyde groups. This structural configuration is essential for its biological activity, particularly its reactivity with sulfhydryl groups, which plays a significant role in its antifungal properties .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against various fungal strains. Several studies have quantified its efficacy:

- Minimum Inhibitory Concentration (MIC) :

- Candida utilis: MIC = 3.13 µg/mL

- Saccharomyces cerevisiae: MIC = 3.13 µg/mL

- Candida albicans: MIC = 3.13 µg/mL

These values indicate that this compound is effective at low concentrations, making it a promising candidate for antifungal treatments .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Candida utilis | 3.13 |

| Saccharomyces cerevisiae | 3.13 |

| Candida albicans | 3.13 |

Cytotoxicity and Anticancer Potential

In addition to its antifungal properties, this compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it selectively targets certain types of leukemia cells, such as THP-1 monocytes, while showing less toxicity to normal primary cells like gingival fibroblasts . This selectivity suggests a potential for this compound in developing targeted cancer therapies.

Case Study: Selective Cytotoxicity Against Cancer Cells

A study conducted on the effects of this compound on human cancer cell lines revealed:

- Cell Lines Tested : THP-1 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Findings :

- THP-1 cells exhibited significant sensitivity to this compound treatment.

- Minimal effects were observed on normal fibroblast cells, indicating a favorable safety profile for potential therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Fungal Growth : By interacting with cell membrane components of fungi, leading to increased permeability and eventual cell death.

- Induction of Apoptosis in Cancer Cells : this compound may activate intrinsic apoptotic pathways in sensitive cancer cells, leading to programmed cell death.

属性

IUPAC Name |

(1S,4aS,8aS)-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-13(2)7-4-8-14(3)12(13)6-5-11(9-16)15(14,18)10-17/h5,9-10,12,18H,4,6-8H2,1-3H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMWDUUHVVLHNP-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2(C=O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@]2(C=O)O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212204 | |

| Record name | Warburganal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62994-47-2 | |

| Record name | Warburganal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62994-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Warburganal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Warburganal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WARBURGANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A48Y1F67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。